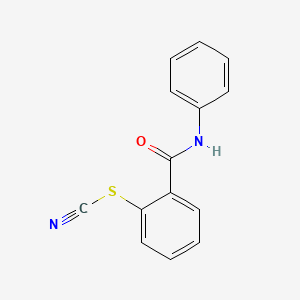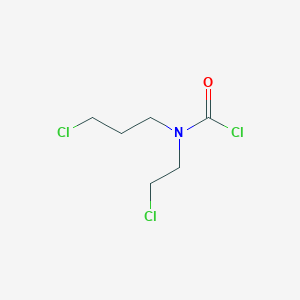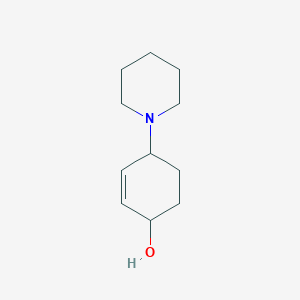![molecular formula C11H24GeO2 B14512381 1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol CAS No. 62968-54-1](/img/structure/B14512381.png)
1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol is an organogermanium compound that features a triethylgermyl group attached to a prop-2-en-1-yl chain, which is further connected to an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol typically involves the reaction of triethylgermanium chloride with an appropriate allyl alcohol derivative under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually conducted in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as distillation or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-yl chain can be reduced to form the corresponding alkane.
Substitution: The triethylgermyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for the reduction of the double bond.
Substitution: Nucleophiles such as halides (e.g., NaBr) or amines (e.g., NH3) can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of new organogermanium compounds with different functional groups.
Aplicaciones Científicas De Investigación
1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol has several scientific research applications, including:
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as germanium-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol involves its interaction with molecular targets and pathways within biological systems. The triethylgermyl group can interact with cellular components, potentially leading to modulation of enzyme activity, gene expression, and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have specific interactions with proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
1-{[3-(Trimethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol: Similar structure but with trimethylgermyl group instead of triethylgermyl.
1-{[3-(Triethylsilyl)prop-2-en-1-yl]oxy}ethan-1-ol: Similar structure but with triethylsilyl group instead of triethylgermyl.
1-{[3-(Triethylstannyl)prop-2-en-1-yl]oxy}ethan-1-ol: Similar structure but with triethylstannyl group instead of triethylgermyl.
Uniqueness
1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol is unique due to the presence of the triethylgermyl group, which imparts distinct chemical and physical properties compared to its silicon and tin analogs. The germanium atom’s larger atomic radius and different electronic properties can lead to variations in reactivity, stability, and biological activity.
Propiedades
Número CAS |
62968-54-1 |
|---|---|
Fórmula molecular |
C11H24GeO2 |
Peso molecular |
260.94 g/mol |
Nombre IUPAC |
1-(3-triethylgermylprop-2-enoxy)ethanol |
InChI |
InChI=1S/C11H24GeO2/c1-5-12(6-2,7-3)9-8-10-14-11(4)13/h8-9,11,13H,5-7,10H2,1-4H3 |
Clave InChI |
IHHWWDACCJVTTP-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](CC)(CC)C=CCOC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate](/img/structure/B14512318.png)
![N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine](/img/structure/B14512323.png)







![4-Methyl-2-[(methylsulfanyl)methyl]quinazoline](/img/structure/B14512351.png)
methyl}aniline](/img/structure/B14512358.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14512388.png)
